molecular formula C25H21ClFN3O4 B11077279 2-[1-(3-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

2-[1-(3-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11077279
M. Wt: 481.9 g/mol
InChI Key: JMZRMJRGZZEHSO-UHFFFAOYSA-N
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Description

2-[1-(3-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, a methoxybenzyl group, and a fluorophenylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazolidinone Core: This step involves the reaction of a chlorophenyl isocyanate with a methoxybenzylamine to form the imidazolidinone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Acylation Reaction: The imidazolidinone intermediate is then acylated with 4-fluorophenylacetyl chloride in the presence of a base like triethylamine. This step is typically performed at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalysis: Employing catalysts to increase reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially opening the ring and forming amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazolidinone derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-[1-(3-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, warranting further pharmacological studies.

Industry

In the industrial sector, the compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The imidazolidinone ring and aromatic groups may interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
  • 2-[1-(3-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[1-(3-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide stands out due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique and valuable compound for research and application.

Properties

Molecular Formula

C25H21ClFN3O4

Molecular Weight

481.9 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C25H21ClFN3O4/c1-34-21-11-5-16(6-12-21)15-29-22(14-23(31)28-19-9-7-18(27)8-10-19)24(32)30(25(29)33)20-4-2-3-17(26)13-20/h2-13,22H,14-15H2,1H3,(H,28,31)

InChI Key

JMZRMJRGZZEHSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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